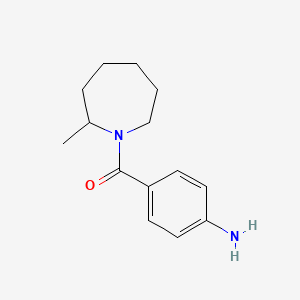
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The compound has been studied extensively for its potential use as a painkiller and has also been found to have psychoactive effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
作用机制
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone acts as a selective agonist of the μ-opioid receptor, which is the primary target of opioid drugs. The compound binds to the receptor and activates it, leading to a decrease in the perception of pain and a feeling of euphoria. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone also has significant effects on other opioid receptors, including the κ-opioid receptor and the δ-opioid receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The compound has also been found to have significant effects on the cardiovascular system, including changes in blood pressure and heart rate. In addition, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have effects on the gastrointestinal system, including nausea and vomiting.
实验室实验的优点和局限性
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, the compound also has significant limitations, including its potential for respiratory depression and its psychoactive effects, which could interfere with experimental results.
未来方向
There are several future directions for research on (4-Aminophenyl)-(2-methylazepan-1-yl)methanone, including the development of safer and more effective painkillers based on the compound's structure. In addition, further research is needed to understand the mechanisms underlying (4-Aminophenyl)-(2-methylazepan-1-yl)methanone's psychoactive effects and to develop strategies for mitigating these effects. Finally, research is needed to understand the long-term effects of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone use on the brain and body, particularly in the context of recreational use.
合成方法
The synthesis of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone involves several steps, starting with the reaction of 4-chlorobenzonitrile with 2-methylazepan-1-amine to form 4-(2-methylazepan-1-yl)benzonitrile. This intermediate is then reduced with lithium aluminum hydride to form 4-(2-methylazepan-1-yl)benzyl alcohol, which is subsequently reacted with hydrochloric acid and thionyl chloride to form (4-Aminophenyl)-(2-methylazepan-1-yl)methanone.
科学研究应用
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been studied extensively for its potential use as a painkiller. In animal studies, the compound has been found to have potent analgesic effects, with a potency similar to that of morphine. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has also been found to have significant respiratory depression effects, which could limit its usefulness as a painkiller.
属性
IUPAC Name |
(4-aminophenyl)-(2-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-2-4-10-16(11)14(17)12-6-8-13(15)9-7-12/h6-9,11H,2-5,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMQZDJINTXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)